molecular formula C11H15NO4 B2427593 Methyl 2-amino-5-ethoxy-4-methoxybenzoate CAS No. 214470-85-6

Methyl 2-amino-5-ethoxy-4-methoxybenzoate

Cat. No. B2427593
CAS RN: 214470-85-6
M. Wt: 225.244
InChI Key: BDUDCBNHFCERIU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-ethoxy-4-methoxybenzoate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of “Methyl 2-amino-5-ethoxy-4-methoxybenzoate” involves complex chemical reactions. The calculation of vibrational frequencies, thermodynamic parameters, Mulliken atomic charges, and molecular characteristics were conducted via optimized structural parameters .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-ethoxy-4-methoxybenzoate” is complex. It has been studied using various spectroscopic techniques .


Chemical Reactions Analysis

“Methyl 2-amino-5-ethoxy-4-methoxybenzoate” undergoes various chemical reactions. For instance, FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-ethoxy-4-methoxybenzoate” has a molecular weight of 225.24 . It has a number of heavy atoms: 16, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.36, a number of rotatable bonds: 5, a number of H-bond acceptors: 4.0, and a number of H-bond donors: 1.0 .

Scientific Research Applications

For more technical details, you can refer to the product information provided by Ambeed, Inc . Additionally, the compound’s molecular weight is 225.24 g/mol, and its InChI key is BDUDCBNHFCERIU-UHFFFAOYSA-N.

Safety and Hazards

“Methyl 2-amino-5-ethoxy-4-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 2-amino-5-ethoxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-16-10-5-7(11(13)15-3)8(12)6-9(10)14-2/h5-6H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUDCBNHFCERIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mixture of 17.0 g (66.7 mmol) of methyl 5-ethoxy-4-methoxy-2-nitrobenzoate, 13.1 g (233 mmol) of powdered iron and 17.7 g (334 mmol) of ammonium chloride in 95 mL of water and 245 mL of methanol was refluxed for 4.5 h. An additional 13.1 g of iron was added followed by refluxing for 2.5 h. Then an additional 13.1 g of iron and 17.7 g of ammonium chloride was added and refluxing was continued for 12 h. The reaction was filtered through Celite and methanol was removed from the filtrate. The filtrate was extracted with chloroform and the extracts were treated with Darco, evaporated and dried in vacuo (50° C.).The yield was 11.0 g of methyl 2-amino-5-ethoxy-4-methoxybenzoate as tan crystals: mass spectrum (electrospray, m/e): M+H 225.9.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Three
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Three

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